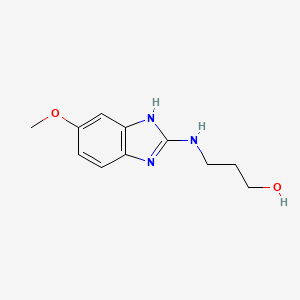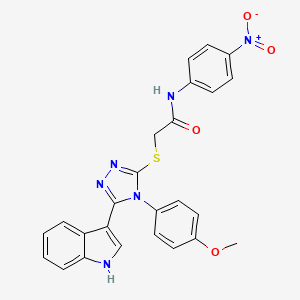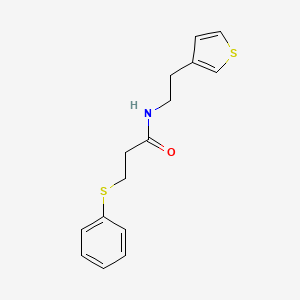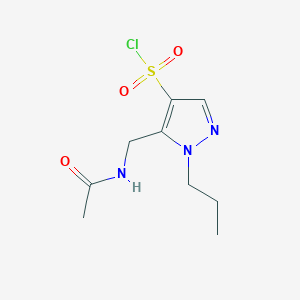
5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various techniques such as precipitation, titration, or gravimetric analysis .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography or NMR spectroscopy to determine the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve techniques like titration or precipitation gravimetry .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis of Sulphanylamides and Aminopyrazoles
The synthesis of new derivatives of aminopyrazoles, where the sulfonylation reaction of the amino group by p-acetamidobenzenesulfonyl chloride was carried out, has led to the identification of sulfanilamide derivatives of substituted aminopyrazoles. These compounds were characterized using techniques such as NMR1H, IR spectroscopy, and mass spectrometry, indicating the versatility of pyrazole sulfonamides in chemical synthesis and potential applications in drug development (Povarov et al., 2019).
Intramolecular Cycloaddition and Novel Pyrazole-Fused Sultams
Research has explored CH-diazomethane sulfonamides generated in situ from their acetyl precursors, undergoing intramolecular [3+2] cycloaddition to yield pyrazole-fused five-membered sultams. These sultams are significant as they represent the first analogs of medicinally important (hetero)arene-fused five-membered sultams containing a five-membered nitrogenous heterocycle, highlighting the synthetic utility and potential pharmacological relevance of these structures (Dar'in et al., 2020).
Carbonic Anhydrase Inhibition
The synthesis of pyrazole carboxylic acid amides from 5-amino-1,3,4-thiadiazole-2-sulfonamide and their subsequent evaluation as carbonic anhydrase inhibitors showcase the bioactivity potential of these compounds. Such studies are foundational for developing new inhibitors with higher potency and specificity, indicating the importance of these derivatives in medicinal chemistry and enzyme inhibition research (Bülbül et al., 2008).
Antimicrobial Evaluation of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents, further underscores the role of pyrazole derivatives in developing new treatments for infections. Through the synthesis and evaluation of these compounds, researchers have unveiled potential new antimicrobial agents, demonstrating the broad applicability of these chemical frameworks in addressing healthcare challenges (Darwish et al., 2014).
Novel Coordination Complexes and Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives and their coordination complexes with metals like Co(II) and Cu(II) has been investigated for their structural characteristics and potential biological activities. Such studies not only contribute to the field of coordination chemistry but also offer insights into the antioxidant properties of these complexes, highlighting their potential therapeutic benefits (Chkirate et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(acetamidomethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O3S/c1-3-4-13-8(5-11-7(2)14)9(6-12-13)17(10,15)16/h6H,3-5H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEKLBCWMWLZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365961-31-4 |
Source


|
| Record name | 5-(acetylamino-methyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate](/img/structure/B2891473.png)
![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2891478.png)
![3-(3-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2891480.png)

![2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2891484.png)
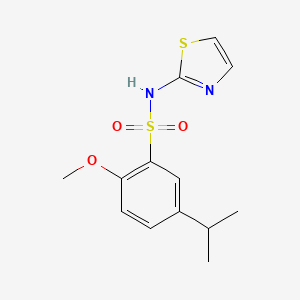
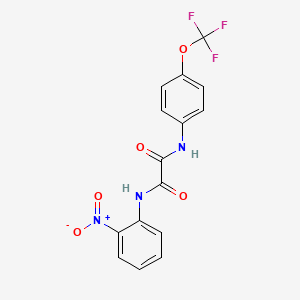
![N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2891487.png)
![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)
